molecular formula C9H10ClN3 B2724466 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile CAS No. 1511086-26-2

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile

Cat. No.: B2724466
CAS No.: 1511086-26-2
M. Wt: 195.65
InChI Key: HXBONELPTUTCNE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Pyrimidine-5-carbonitrile derivatives are recognized for their potent, broad-spectrum biological activities, primarily due to their ability to act as enzyme inhibitors central to DNA biosynthesis and cell proliferation pathways . This compound is a key synthetic intermediate for developing novel chemotherapeutic agents. Research indicates that analogous pyrimidine-carbonitrile structures exhibit promising anticancer properties by targeting the PI3K/AKT/mTOR (PAM) pathway—a crucial signaling axis frequently dysregulated in cancers such as breast cancer and leukemia . These derivatives can induce cell cycle arrest and promote caspase-3-dependent apoptosis . Furthermore, the pyrimidine-5-carbonitrile core demonstrates significant potential in antimicrobial research, showing activity against both Gram-positive and Gram-negative bacteria by inhibiting enzymes like dihydrofolate reductase (DHFR) and ampC β-lactamase . The reactive chloro and carbonitrile substituents on the pyrimidine ring make this compound an ideal precursor for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)3-8-12-5-7(4-11)9(10)13-8/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBONELPTUTCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 4-chloropyrimidine-5-carbonitrile.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, under reflux conditions.

    Catalysts and Reagents: Common reagents include phosphorus oxychloride (POCl3) for chlorination and various bases like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile can undergo several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrimidine derivatives, including 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms, such as enzyme inhibition and disruption of metabolic pathways essential for cell growth. For instance, studies have shown that certain pyrimidine derivatives exhibit significant activity against multiple cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile derivatives can be effective against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown marked antibacterial effects, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antibiotics based on this chemical scaffold.

Antiviral Potential
Research has identified pyrimidine derivatives as promising candidates for antiviral therapies. They have been explored for their efficacy against various viruses, including HIV and hepatitis viruses. The mechanism often involves the inhibition of viral replication processes .

Agricultural Chemistry Applications

Herbicide Development
In agricultural chemistry, 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is being investigated as a potential herbicide. Its structural properties allow it to interact with plant metabolic pathways, potentially leading to the development of effective crop protection agents. Studies focus on its efficacy and safety profiles when applied to various crops .

Pesticide Formulations
Additionally, this compound may play a role in formulating pesticides that enhance crop yield by targeting specific pests while minimizing environmental impact. The synthesis of derivatives that improve stability and efficacy in field conditions is an ongoing area of research .

Material Science Applications

Polymer Chemistry
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is utilized in material science for synthesizing advanced polymer materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agents, Antimicrobial agentsEffective against cancer cell lines and MRSA
Agricultural ChemistryHerbicides, PesticidesPotential for crop protection and yield enhancement
Material SciencePolymer formulationsEnhances thermal stability and mechanical properties

Case Studies

  • Anticancer Activity Study
    A study conducted by El-Emam et al. demonstrated the synthesis of several pyrimidine derivatives, including 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile analogs. These compounds were tested against various cancer cell lines, showing promising results with significant inhibition rates compared to control groups .
  • Antimicrobial Efficacy Evaluation
    In a comprehensive evaluation of antimicrobial activities, researchers found that specific derivatives of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly highlighting their effectiveness against resistant strains like MRSA .
  • Agricultural Application Trials
    Field trials assessing the herbicidal properties of this compound showed that formulations containing 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile significantly reduced weed populations without adversely affecting crop health, suggesting its potential as a selective herbicide .

Mechanism of Action

The mechanism by which 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects :

    • Chloro Group : The 4-Cl substituent in all analogs facilitates nucleophilic substitution reactions. However, steric hindrance from the 2-(2-methylpropyl) group in the parent compound reduces reactivity compared to smaller substituents (e.g., methylthio in ).
    • Sulfur-Containing Groups : Compounds with sulfanyl groups (e.g., ) exhibit stronger intermolecular interactions (C–H⋯S), enhancing crystallinity and thermal stability.
    • Oxygen-Containing Groups : The methoxyethyl group in introduces polarity, improving aqueous solubility compared to the hydrophobic isobutyl group in the parent compound.
  • Electronic Properties: HOMO-LUMO gaps calculated for 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)anilino analogs (ΔE = 3.5–4.0 eV) suggest moderate electron transport capabilities, suitable for binding to biological targets .

Physicochemical Properties

  • Melting Points :
    • Parent compound derivatives with sulfanyl groups exhibit higher melting points (394–396 K ) due to dense crystal packing, compared to methoxy-substituted analogs (113–115°C ).
  • Solubility: The nitrile group contributes to moderate solubility in ethanol and DMSO, while isopropoxy or methoxy groups enhance solubility in chloroform .

Biological Activity

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various applications in medicinal chemistry, particularly in the development of therapeutics targeting multiple biological pathways.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is C_9H_10ClN_3. The presence of the chloro group and the carbonitrile functionality contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonitrile group can participate in nucleophilic attack mechanisms, while the chloro substituent may enhance lipophilicity, facilitating membrane permeability. This compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of gram-positive and gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin and rifampicin .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer models, showing promising results in reducing tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, revealing submicromolar inhibitory concentrations. These findings suggest that 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile could serve as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In a cytotoxicity study involving primary mammalian cell lines, the compound exhibited low toxicity, indicating a favorable therapeutic index. This is critical for its potential use in clinical settings where selectivity for cancer cells over normal cells is essential .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile indicates good oral bioavailability and absorption characteristics due to its lipophilic nature. Toxicological evaluations have shown minimal adverse effects at therapeutic doses, supporting further development as a pharmaceutical agent .

Comparative Analysis

Compound NameStructureBiological ActivityReference
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrileChemical StructureAntimicrobial, Anticancer
Similar Pyrimidine DerivativeChemical StructureModerate Antimicrobial
Thiadiazole DerivativeChemical StructureBroad-spectrum Activity

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile?

The compound can be synthesized via multi-step reactions involving:

  • Condensation reactions : β-Chloroenaldehyde derivatives may serve as intermediates for constructing the pyrimidine core .
  • Substitution reactions : Reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous K₂CO₃ as a base yields substituted derivatives .
  • Three-component reactions : Under thermal aqueous conditions, aryl aldehydes, malononitrile, and thiourea derivatives can form pyrimidinecarbonitriles, though optimization is required for this specific compound .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 115.55 ppm for the nitrile group in DMSO-d₆) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
  • Mass spectrometry : Identifies molecular ions (e.g., m/z 444.9 for related pyrimidine derivatives) .

Q. What are the common substitution reactions involving the chloro group at the 4-position?

The chloro group is reactive toward:

  • Amines : Substitution with ammonium acetate yields amino derivatives .
  • Thiols : Thiol-containing reagents (e.g., 2-methoxyethanethiol) form sulfanyl derivatives under basic conditions .
  • Sulfonyl groups : Reaction with sulfonating agents introduces sulfonyl moieties, enhancing biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents at the 2-position?

Variables to optimize include:

  • Solvent polarity : DMF or DMSO enhances nucleophilicity in substitution reactions .
  • Catalysts : Palladium catalysts enable cross-coupling reactions for aryl group introduction .
  • Temperature : Reflux conditions (e.g., 12 h at 80°C) improve yields for sterically hindered substituents .

Q. How do structural modifications impact biological activity?

Substituent effects include:

  • Electron-withdrawing groups (e.g., -CN, -Cl): Enhance stability and receptor binding in antimicrobial assays .
  • Bulkier substituents (e.g., 2-methylpropyl): May reduce solubility but improve membrane permeability .
  • Sulfonyl or sulfanyl groups : Modulate enzyme inhibition (e.g., phosphodiesterase or kinase targets) .

Q. How can contradictions in reported synthetic yields be addressed?

Discrepancies (e.g., 43% vs. 60% yields) may arise from:

  • Purity of starting materials : Impurities in β-chloroenaldehyde intermediates reduce efficiency .
  • Workup procedures : Acidification with HCl vs. direct crystallization affects precipitate formation .
  • Reaction monitoring : HPLC or TLC tracking ensures completion before quenching .

Q. What experimental designs are recommended to study hydrogen-bonding interactions in crystal structures?

Methodologies include:

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯O dimers) .
  • DFT calculations : Predicts hydrogen-bond strengths and packing motifs .
  • Solvent variation : Crystallization in ethanol vs. water alters hydrogen-bond networks .

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